molecular formula C16H13ClN2O5 B11683024 Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Cat. No.: B11683024
M. Wt: 348.74 g/mol
InChI Key: HZQDWYMXWXCUDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-5-nitrobenzamido)benzoate
  • Ethyl 2-(2-chloro-5-aminobenzamido)benzoate
  • Ethyl 2-(2-bromo-5-nitrobenzamido)benzoate

Uniqueness

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .

Biological Activity

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a nitro group and a chloro substituent that may influence its biological activity. The structural formula can be represented as follows:

C16H15ClN2O3\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{3}

This compound's structure suggests potential interactions with various biological targets, particularly due to the presence of the nitro and amide functional groups.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can enhance antimicrobial efficacy against various bacterial strains. A notable example includes the modification of the aminobenzene ring in related compounds, which led to improved activity against Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) dropping from 256 μg/mL to 8 μg/mL when specific substitutions were made .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
C3-0058Streptococcus pneumoniae
C3256Streptococcus pneumoniae

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies have highlighted the importance of targeting oncogenic pathways, particularly those involving c-Myc, a transcription factor implicated in many cancers. Compounds that disrupt c-Myc-Max interactions have shown promise in preclinical models, suggesting that similar structures could be effective in inhibiting tumor growth .

Case Study: c-Myc Inhibition

In a study focusing on small molecules that inhibit c-Myc function, compounds were screened for their ability to disrupt c-Myc-Max/DNA complexes. Two derivatives demonstrated potent activity, indicating that modifications on the benzoate structure could lead to significant anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as nitro and chloro is crucial for enhancing activity against microbial and cancerous cells. A systematic approach to SAR has revealed that modifications at specific positions can significantly alter potency.

Table 2: Structure-Activity Relationships

ModificationChange in Activity
Nitro group retentionIncreased antimicrobial activity
Amide linker variationVariable effects on potency
Substitution on benzene ringSignificant impact on MIC values

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-14(11)18-15(20)12-9-10(19(22)23)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,20)

InChI Key

HZQDWYMXWXCUDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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